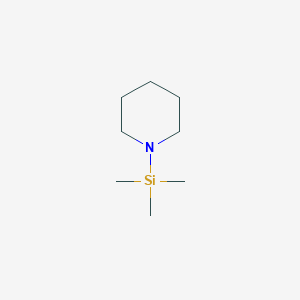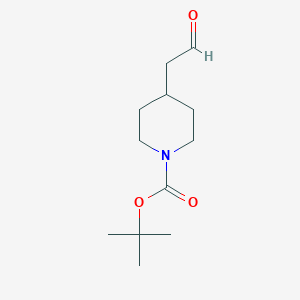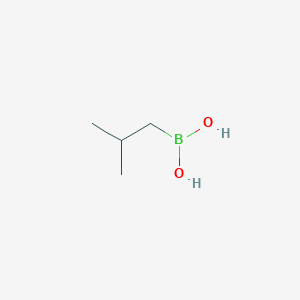
Isobutylboronsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Isobutylboronic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Isobutylboronic Acid, also known as (2-Methylpropyl)boronic acid , is a subclass of organoborane compoundsBoronic acids, in general, have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .
Mode of Action
The boron atom in boronic acids can form reversible covalent bonds with substances that have vicinal (neighboring) hydroxyl groups, such as sugars and glycoproteins .
Biochemical Pathways
Boronic acids are known to be involved in various biochemical pathways due to their ability to form reversible covalent bonds with biomolecules containing vicinal hydroxyl groups .
Pharmacokinetics
The solubility and stability of boronic acids, in general, can be influenced by the ph of the environment .
Result of Action
Boronic acids, in general, are known to interact with various biological targets, leading to diverse biological effects .
Action Environment
The action of Isobutylboronic Acid can be influenced by environmental factors such as pH and the presence of water. Boronic acids, including Isobutylboronic Acid, are known to be susceptible to hydrolysis, especially in the presence of water molecules that contain lone pair electrons . This can lead to the formation of boric acid, which is insoluble in oil-based environments .
Biochemische Analyse
Biochemical Properties
Isobutylboronic Acid is a biochemical reagent that can be used as a biological material or organic compound for life science-related research It interacts with various biomolecules in biochemical reactions
Molecular Mechanism
As a boronic acid, it likely interacts with biomolecules through its boron atom, potentially inhibiting or activating enzymes and affecting gene expression
Vorbereitungsmethoden
Isobutylboronic acid can be synthesized through various methods. One common synthetic route involves the reaction of butenyl borate ester with methyl lithium, followed by hydrolysis to obtain the target product . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and yield of the compound are optimized.
Analyse Chemischer Reaktionen
Isobutylboronic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic esters.
Reduction: It can be reduced to form boranes.
Substitution: It can participate in substitution reactions to form various boronic derivatives.
Common reagents used in these reactions include organometallic reagents, such as Grignard reagents, and catalysts like palladium . Major products formed from these reactions include polyborylalkanes and heterosubstituted diazaboroles .
Vergleich Mit ähnlichen Verbindungen
Isobutylboronic acid is unique compared to other boronic acids due to its specific structure and reactivity. Similar compounds include:
- Methylboronic acid
- Ethylboronic acid
- Propylboronic acid
- Butylboronic acid
These compounds share similar chemical properties but differ in their alkyl chain length, which can influence their reactivity and applications. Isobutylboronic acid, with its branched structure, offers distinct advantages in certain synthetic applications due to its steric properties .
Eigenschaften
IUPAC Name |
2-methylpropylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11BO2/c1-4(2)3-5(6)7/h4,6-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZPDOYUCVFPOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370282 | |
| Record name | Isobutylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84110-40-7 | |
| Record name | 2-Methylpropylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84110-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isobutylboric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084110407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobutylboronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISOBUTYLBORIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHX76H7JHZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main challenge associated with using gas chromatography to analyze residual solvents in samples containing Isobutylboronic Acid?
A1: Isobutylboronic Acid tends to volatilize and degrade the GC column during headspace analysis. This issue arises from its inherent volatility and reactivity. []
Q2: How can this analytical challenge be addressed?
A2: Researchers have successfully employed a technique called "masking derivatization" to overcome this challenge. Reacting Isobutylboronic Acid with 1,8-diaminonaphthalene converts it into a stable, non-volatile derivative. This derivatized form is compatible with gas chromatography, allowing for accurate residual solvent analysis without jeopardizing the integrity of the GC column. []
Q3: Beyond its use in analytical chemistry, what other applications does Isobutylboronic Acid have?
A3: Isobutylboronic Acid serves as a crucial reagent in organic synthesis, particularly in the preparation of boronic esters. These esters are valuable intermediates in various reactions, including the synthesis of pharmaceuticals. [] For instance, it's a key component in synthesizing Bortezomib, a drug used to treat multiple myeloma. []
Q4: Can you provide an example of how Isobutylboronic Acid is utilized in the synthesis of a pharmaceutical product?
A4: Researchers have developed a method to synthesize liposomal Bortezomib nanoparticles using Isobutylboronic Acid. They create Bortezomib prodrugs with reversible boronic ester bonds utilizing Isobutylboronic Acid. These prodrugs are then incorporated into liposomes. This approach enhances drug delivery and therapeutic efficacy while minimizing toxicity. []
Q5: How does the structure of Isobutylboronic Acid impact its reactivity?
A5: While the provided research doesn't delve into the specific structural influence of Isobutylboronic Acid on its reactivity, it does highlight its participation in reactions with various cyclic ethers like 1,3-dioxanes, tetrahydro-1,3-oxazines, and 2,2,4,5-tetramethyl-1,3-dioxa-2-silacyclohexane. These reactions often result in the formation of 1,3,2-dioxaborinanes. [, , , ] Further research exploring the impact of different substituents on the Isobutylboronic Acid structure could provide valuable insights into its reactivity and applications.
Q6: Are there any studies on the potential fire hazards associated with Isobutylboronic Acid?
A6: Interestingly, research has investigated the fire risk of wood treated with a solution containing Isobutylboronic Acid and silicone. Results indicate that while this treatment can enhance certain fire performance aspects, careful consideration of potential fire risks is necessary. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (1R,2S,4S,5S,6S)-5-hydroxy-8,8-dimethyl-7,9-dioxatricyclo[4.3.0.02,4]nonane-2-carboxylate](/img/structure/B32363.png)
![5-Methoxy-3-[(Z)-10-pentadecen-1-yl]phenol](/img/structure/B32364.png)


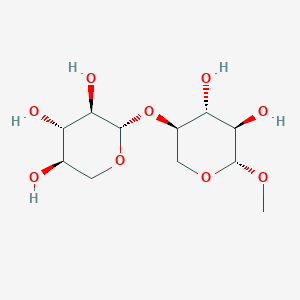

![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-Hydroxy-5-phenylpent-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-Phenylbenzoate](/img/structure/B32376.png)
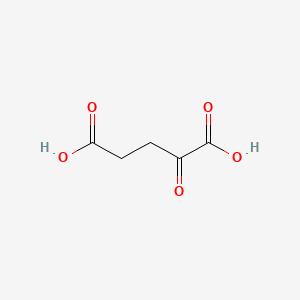
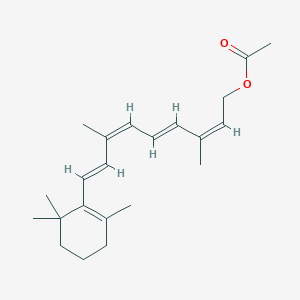
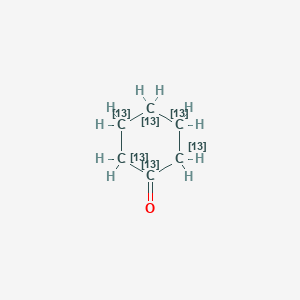

![(S)-1-[(S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-[(R)-2-[(S)-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethylamino]ethanol](/img/structure/B32391.png)
